C-22α Hydroxylation Distinction vs. Ursolic Acid
Triptotriterpenic acid C differs from the prototypical ursolic acid by the presence of a C-22α hydroxyl group and the location of the carboxylic acid at C-30 rather than C-28, forming a 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid scaffold [1]. This stereochemical configuration has been confirmed by X-ray crystallographic diffraction analysis of its methyl ester [2].
vs. Ursolic acid: 3β-hydroxy-Δ¹²-ursene-28-oic acid
| Evidence Dimension | Structural hydroxylation pattern and carboxylic acid position |
|---|---|
| Target Compound Data | 3β,22α-dihydroxy-Δ¹²-ursene-30-oic acid |
| Comparator Or Baseline | Ursolic acid: 3β-hydroxy-Δ¹²-ursene-28-oic acid |
| Quantified Difference | Additional C-22α hydroxyl group; carboxylic acid relocated from C-28 to C-30 |
| Conditions | X-ray crystallography, ¹H NMR, ¹³C NMR, and IR spectroscopy |
Why This Matters
The C-22α hydroxylation pattern and C-30 carboxylic acid positioning differentiate triptotriterpenic acid C from the more abundant ursolic acid, justifying its procurement for studies requiring this specific stereoisomer rather than generic ursane-type acids.
- [1] PubChem. Tripterygic Acid A (Triptotriterpenic acid C). CID 21672627. National Center for Biotechnology Information. View Source
- [2] Zhang CP, et al. The isolation and structure identification of triptotriterpenic acid C. Yao Xue Xue Bao. 1989; PMID: 2816380. View Source
